N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that contains both thiazole and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring followed by the construction of the pyrazole ring. The final step involves the coupling of these rings to form the desired compound. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Pharmaceuticals: The compound is studied for its potential use in drug development and formulation.
Biological Research: It is used in various biological assays to study its effects on different biological targets.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives that share structural similarities with N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide. Examples include:
- 1,3-thiazol-2-yl substituted benzamides
- Other pyrazole derivatives with various substituents .
Uniqueness
The uniqueness of this compound lies in its specific combination of thiazole and pyrazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C17H18N4OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4OS/c1-11(2)14-9-15(16(22)19-17-18-10-12(3)23-17)21(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,19,22) |
InChI Key |
NJWVKKZFITYJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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